molecular formula C11H16ClN B1391044 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 153396-85-1

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1391044
CAS No.: 153396-85-1
M. Wt: 197.7 g/mol
InChI Key: FIMOOMMNAKJUQN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is part of the tetrahydroisoquinoline family, which is known for its biological and pharmacological activities .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pictet-Spengler cyclization, Bischler-Napieralski cyclization/reduction, or Pomeranz-Fritsch-Bobbitt cyclization . These methods involve the cyclization of appropriate precursors under acidic conditions to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound often employs the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogenation using a suitable catalyst.

    Substitution: Halo acetophenones and appropriate bases.

Major Products

    Oxidation: Corresponding nitrone.

    Reduction: Decahydroisoquinoline.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share the tetrahydroisoquinoline core but differ in their substitution patterns and specific biological activities.

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMOOMMNAKJUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670738
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153396-85-1
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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